Home > Products > Screening Compounds P92733 > 4-Cyclobutyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine
4-Cyclobutyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine - 2310013-45-5

4-Cyclobutyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine

Catalog Number: EVT-2807608
CAS Number: 2310013-45-5
Molecular Formula: C20H25N7O
Molecular Weight: 379.468
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) []

  • Relevance: While the core structures differ, both PF-04254644 and 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine share the [1,2,4]triazolo[4,3-b]pyridazine moiety. This suggests that they might exhibit similar binding properties or interact with related targets, although this cannot be confirmed without further investigation. []


2. N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives []

    Compound Description: These are a series of novel compounds synthesized and evaluated for their antimicrobial activities. []

    Relevance: These compounds, particularly the N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives, share the [1,2,4]triazolo[4,3-b]pyridazine core with 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine. The presence of the benzamide and sulfonamide substituents in these compounds suggests potential variations in their pharmacological profiles compared to the target compound. []


3. 6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) []

    Compound Description: SGX523 is another c-Met inhibitor that entered clinical trials for solid tumors but exhibited species-dependent toxicity, leading to renal complications in patients. This toxicity was attributed to crystal deposits in renal tubules, likely formed by a less soluble metabolite (M11) generated through species-specific metabolism by aldehyde oxidase. []

    Relevance: Similar to PF-04254644, SGX523 also contains the [1,2,4]triazolo[4,3-b]pyridazine moiety found in the target compound. The presence of a quinoline ring and a thioether linkage in SGX523 distinguishes it structurally, potentially leading to different target interactions and pharmacological profiles. []

Overview

4-Cyclobutyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that falls under the category of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes like tyrosine kinases. The structure includes multiple functional groups that contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Source and Classification

This compound is classified as a pyrimidine derivative and is specifically noted for its structural complexity involving a cyclobutyl group, a triazole moiety, and a piperidine unit. The classification of such compounds is essential in understanding their potential therapeutic applications and biological interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Cyclobutyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multi-step synthetic pathways. Key steps in the synthesis may include:

  1. Formation of the Pyrimidine Core: This step often involves the condensation of appropriate precursors under acidic or basic conditions to form the pyrimidine ring.
  2. Introduction of Functional Groups: Functional groups such as methoxy and cyclobutyl are introduced through nucleophilic substitution reactions or coupling reactions.
  3. Triazole and Piperidine Integration: The integration of the triazole and piperidine components can be achieved via coupling reactions that utilize various coupling agents to facilitate the formation of these heterocycles.

The synthesis requires careful control of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Cyclobutyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine can be represented with the following key features:

  • Molecular Formula: C_{18}H_{24}N_{6}O
  • Molecular Weight: Approximately 348.43 g/mol
  • Structural Features:
    • A pyrimidine ring with a methoxy group.
    • A cyclobutyl substituent providing rigidity.
    • A piperidine ring linked to a triazole moiety.

The three-dimensional conformation can be analyzed using computational methods such as molecular dynamics simulations or X-ray crystallography to understand its spatial arrangement.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Cyclization Reactions: The presence of the piperidine and triazole rings suggests potential cyclization reactions that could enhance biological activity.
  3. Deprotection Reactions: If protective groups are used during synthesis, deprotection steps will be necessary to yield the final active compound.

These reactions are crucial for modifying the structure to enhance pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for 4-Cyclobutyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine primarily involves inhibition of tyrosine kinases. This class of enzymes plays a pivotal role in various signaling pathways associated with cell growth and proliferation:

  1. Binding Affinity: The compound likely binds to the ATP-binding site of tyrosine kinases due to its structural similarity to ATP.
  2. Inhibition Mechanism: By occupying this site, it prevents phosphorylation processes essential for signal transduction in cancer cells or other pathological conditions.

Data from binding studies and kinetic analyses can provide insights into its efficacy as an inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-Cyclobutyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on specific substituents.

Applications

Scientific Uses

This compound holds promise in several scientific fields:

  1. Medicinal Chemistry: As a potential therapeutic agent targeting tyrosine kinases implicated in cancer.
  2. Pharmacology: Studied for its effects on cellular signaling pathways which could lead to novel treatments for various diseases.
  3. Drug Development: Its unique structure may inspire further modifications leading to new drug candidates with improved efficacy and safety profiles.

Research continues into optimizing this compound for clinical applications while exploring its full range of biological activities.

Properties

CAS Number

2310013-45-5

Product Name

4-Cyclobutyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine

IUPAC Name

6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C20H25N7O

Molecular Weight

379.468

InChI

InChI=1S/C20H25N7O/c1-14-23-24-18-5-6-19(25-27(14)18)26-9-7-15(8-10-26)12-28-20-11-17(21-13-22-20)16-3-2-4-16/h5-6,11,13,15-16H,2-4,7-10,12H2,1H3

InChI Key

LMCDHYKGZOAPKY-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)COC4=NC=NC(=C4)C5CCC5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.